molecular formula C12H15F2NO B2683865 N-{[2-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine CAS No. 1184769-72-9

N-{[2-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine

Cat. No.: B2683865
CAS No.: 1184769-72-9
M. Wt: 227.255
InChI Key: CEMMFYQDEQWOJG-UHFFFAOYSA-N
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Description

N-{[2-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine is a chemical compound with the molecular formula C12H15F2NO It is characterized by the presence of a cyclopropane ring, a difluoroethoxy group, and a phenylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine typically involves the reaction of 2-(2,2-difluoroethoxy)benzyl chloride with cyclopropanamine under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

N-{[2-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[2-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{[2-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine: Unique due to the presence of the difluoroethoxy group and cyclopropane ring.

    N-{[2-(2,2-difluoroethoxy)phenyl]methyl}cyclobutanamine: Similar structure but with a cyclobutane ring instead of cyclopropane.

    N-{[2-(2,2-difluoroethoxy)phenyl]methyl}cyclopentanamine: Similar structure but with a cyclopentane ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the difluoroethoxy group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-12(14)8-16-11-4-2-1-3-9(11)7-15-10-5-6-10/h1-4,10,12,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMMFYQDEQWOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CC=C2OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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